Degarelix-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

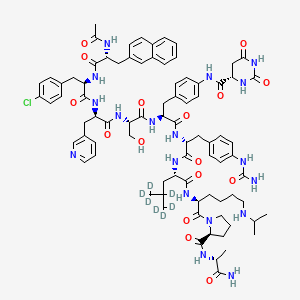

Structure

2D Structure

Properties

Molecular Formula |

C82H103ClN18O16 |

|---|---|

Molecular Weight |

1639.3 g/mol |

IUPAC Name |

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4,5,5,5-tetradeuterio-1-oxo-4-(trideuteriomethyl)pentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide |

InChI |

InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1/i1D3,2D3,45D |

InChI Key |

MEUCPCLKGZSHTA-RBUNNTHDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)N[C@@H](CCCCNC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Degarelix-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Degarelix-d7, a deuterated analog of the gonadotropin-releasing hormone (GnRH) antagonist, Degarelix. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, structure, and applications in analytical and pharmacokinetic studies.

Introduction to Degarelix and this compound

Degarelix is a synthetic decapeptide antagonist of GnRH used in the treatment of advanced prostate cancer.[1][2][3] By reversibly binding to GnRH receptors in the pituitary gland, it rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing testosterone levels.[1][2][4][5][6]

This compound is a stable, deuterium-labeled version of Degarelix.[7] It serves as an invaluable internal standard for the quantitative analysis of Degarelix in biological matrices.[8] The incorporation of seven deuterium atoms results in a distinct mass shift, enabling precise differentiation and quantification in mass spectrometry-based assays, without altering the molecule's chemical behavior.[7][8]

Chemical Structure and Properties

The key structural difference between Degarelix and this compound lies in the isotopic labeling of the L-leucyl residue.

Chemical Structure of this compound

The seven deuterium atoms in this compound are located on the L-leucine amino acid residue.

Caption: Simplified representation of the this compound peptide sequence highlighting the deuterated Leucine (d7) residue.

Quantitative Data

The table below summarizes the key quantitative data for Degarelix and its deuterated analog.

| Property | Degarelix | This compound |

| Molecular Formula | C₈₂H₁₀₃ClN₁₈O₁₆[9][10] | C₈₂H₉₆D₇ClN₁₈O₁₆[11][12] |

| Molecular Weight | 1632.26 g/mol [9] | 1639.33 g/mol [11][12] |

| Synonyms | FE 200486[13] | FE 200486-d7[7] |

| Formulations | Acetate salt[13], for injection[14] | Ditrifluoroacetate salt[11], TFA salt[8] |

Mechanism of Action of Degarelix

The therapeutic effect of Degarelix, and by extension the analytical utility of this compound, is rooted in its mechanism as a GnRH receptor antagonist. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of Degarelix as a GnRH receptor antagonist.

Experimental Protocols and Applications

This compound is primarily used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify Degarelix concentrations in plasma or other biological samples.

General Experimental Workflow for Quantification of Degarelix

The following diagram outlines a typical workflow for a pharmacokinetic study of Degarelix using this compound.

Caption: A typical experimental workflow for the quantification of Degarelix using this compound as an internal standard.

Detailed Methodological Considerations

-

Sample Preparation: A known concentration of this compound is spiked into the biological samples (plasma, serum, etc.) and calibration standards. This is followed by a sample clean-up procedure, such as protein precipitation with acetonitrile or solid-phase extraction (SPE), to remove interfering substances.

-

Chromatographic Separation: The extracted samples are then subjected to high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate Degarelix and this compound from other components. A C18 reversed-phase column is typically used with a gradient elution of mobile phases like water and acetonitrile containing a small percentage of formic acid.

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for both Degarelix and this compound.

-

Quantification: The concentration of Degarelix in the unknown samples is determined by calculating the peak area ratio of the analyte (Degarelix) to the internal standard (this compound) and comparing it to a calibration curve constructed from standards with known concentrations of Degarelix and a fixed concentration of this compound.

Logical Relationship

The relationship between Degarelix and this compound is straightforward and is depicted in the diagram below.

Caption: The logical progression from the parent drug to its deuterated analog and its primary application.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Degarelix in preclinical and clinical research. Its use as an internal standard in modern bioanalytical techniques like LC-MS/MS is critical for robust pharmacokinetic and metabolic studies, ultimately supporting the safe and effective use of Degarelix in the treatment of prostate cancer. This guide provides a foundational understanding for researchers and professionals working with this important analytical standard.

References

- 1. Degarelix - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Degarelix Injection: MedlinePlus Drug Information [medlineplus.gov]

- 4. What is the mechanism of Degarelix Acetate? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. Facebook [cancer.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. veeprho.com [veeprho.com]

- 9. Degarelix | 214766-78-6 [chemicalbook.com]

- 10. drugs.com [drugs.com]

- 11. This compound Ditrifluoroacetate | Axios Research [axios-research.com]

- 12. theclinivex.com [theclinivex.com]

- 13. Degarelix Acetate | C84H107ClN18O18 | CID 16186010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

In-Depth Technical Guide: Synthesis and Purification of Degarelix-d7 for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Degarelix-d7, a deuterated analog of the gonadotropin-releasing hormone (GnRH) antagonist, Degarelix. Stable isotope-labeled compounds like this compound are crucial as internal standards in pharmacokinetic and metabolic studies. This document details the synthetic route, purification protocols, and analytical characterization, presenting quantitative data in a clear, tabular format. Furthermore, it includes essential diagrams to illustrate the experimental workflow and the underlying signaling pathway of Degarelix.

Introduction to Degarelix and its Deuterated Analog

Degarelix is a synthetic decapeptide that acts as a potent antagonist to the GnRH receptor.[1][2] By competitively blocking this receptor in the pituitary gland, Degarelix rapidly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] This, in turn, leads to a swift reduction in testosterone levels, making it an effective therapy for advanced prostate cancer.[1][4] this compound is a deuterated version of Degarelix, designed for use as an internal standard in mass spectrometry-based bioanalytical assays. The inclusion of deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the non-labeled drug while maintaining nearly identical chemical and physical properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a deuterated amino acid precursor followed by solid-phase peptide synthesis (SPPS). A known efficient method for the synthesis of deuterated Degarelix acetate utilizes D₂O/D₃PO₄ as the deuterium source and is completed in 13 steps with an overall yield of approximately 14%.

Experimental Protocol: Synthesis of Deuterated Precursor

A key step in the synthesis of this compound is the preparation of the deuterated amino acid. While the specific deuterated amino acid can vary, a common strategy involves the deuteration of 2-amino-3-(naphthalen-2-yl)propanoic acid.

Protocol: Deuteration of 2-amino-3-(naphthalen-2-yl)propanoic acid

-

Reagents: 2-amino-3-(naphthalen-2-yl)propanoic acid, Deuterium oxide (D₂O), Deuterophosphoric acid (D₃PO₄).

-

Procedure:

-

Dissolve 2-amino-3-(naphthalen-2-yl)propanoic acid in a mixture of D₂O and D₃PO₄.

-

Heat the reaction mixture under reflux for a specified period to facilitate H-D exchange.

-

Monitor the reaction progress using ¹H NMR to determine the extent of deuteration.

-

Upon completion, neutralize the reaction mixture and isolate the deuterated amino acid product.

-

Purify the product using recrystallization or column chromatography.

-

Confirm the identity and isotopic enrichment of the deuterated amino acid using mass spectrometry and NMR.

-

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of the full this compound peptide is typically carried out using an automated peptide synthesizer employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support, such as a Rink amide resin.[5]

Protocol: Fmoc-SPPS of this compound

-

Resin Preparation: Swell the Rink amide resin in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-D-Ala-OH) to the resin using a coupling agent such as HBTU/HOBt and a base like DIPEA.

-

Chain Elongation (Iterative Cycles):

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the Degarelix sequence (including the deuterated precursor at the appropriate position) using coupling agents.

-

Washing: Wash the resin with DMF and other solvents.

-

-

Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus of the peptide.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).[5]

-

Precipitation and Isolation: Precipitate the crude this compound peptide in cold diethyl ether, followed by centrifugation and washing to obtain the crude product.

Purification of this compound

The crude this compound peptide requires purification to remove truncated sequences, deletion sequences, and other impurities generated during synthesis. The primary method for purification is reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Purification

Protocol: Preparative RP-HPLC of this compound

-

Column: A preparative C18 reverse-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 20-50% B over 60 minutes).

-

Detection: UV detection at 220 nm and 280 nm.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile).

-

Inject the solution onto the equilibrated preparative RP-HPLC column.

-

Elute the peptide using the specified gradient.

-

Collect fractions corresponding to the main product peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the fractions with the desired purity (>99%).

-

-

Salt Exchange and Lyophilization:

-

Perform a salt exchange to replace the trifluoroacetate counter-ion with acetate if required.

-

Lyophilize the pooled, pure fractions to obtain the final this compound product as a white, fluffy powder.

-

Data Presentation

Table 1: Summary of Synthesis and Purification of this compound

| Parameter | Value/Method | Reference |

| Synthesis Method | Solid-Phase Peptide Synthesis (Fmoc Chemistry) | [5] |

| Deuterium Source | D₂O/D₃PO₄ | |

| Number of Synthetic Steps | 13 | |

| Overall Yield | ~14% | |

| Purification Method | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | [5] |

| Final Product Purity | >99% (as determined by analytical RP-HPLC) | [5] |

Table 2: Analytical Characterization of this compound

| Analytical Technique | Purpose | Expected Result |

| Analytical RP-HPLC | Purity assessment and quantification | A single major peak with a retention time similar to non-labeled Degarelix, indicating >99% purity. |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation and deuterium incorporation | A molecular ion peak corresponding to the calculated mass of this compound, confirming the presence of 7 deuterium atoms. |

| ¹H NMR Spectroscopy | Structural confirmation and determination of deuteration site | Absence or significant reduction of proton signals at the specific site(s) of deuteration. |

| Amino Acid Analysis | Confirmation of amino acid composition | The expected stoichiometric ratio of the constituent amino acids. |

Mandatory Visualizations

Experimental Workflow for this compound Synthesis and Purification

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. urology-textbook.com [urology-textbook.com]

- 4. Degarelix for treating advanced hormone‐sensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2011066386A1 - Process for production of degarelix - Google Patents [patents.google.com]

Physicochemical Properties of Degarelix-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Degarelix-d7 is the deuterated analog of Degarelix, a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] Utilized primarily as an internal standard in pharmacokinetic and bioanalytical studies, the incorporation of deuterium aids in the accurate quantification of Degarelix in biological matrices.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Understanding these properties is critical for the formulation development, stability assessment, and analytical method development of this important research compound.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound and its parent compound, Degarelix, are summarized below. It is important to note that while specific experimental data for some properties of this compound are not publicly available, the properties of Degarelix serve as a close proxy due to the subtle nature of deuterium substitution.

Table 1: General Physicochemical Properties of this compound and Degarelix

| Property | This compound | Degarelix |

| Chemical Formula | C₈₂H₉₆D₇ClN₁₈O₁₆ | C₈₂H₁₀₃ClN₁₈O₁₆ |

| Molecular Weight | 1639.30 g/mol [1] | 1632.29 g/mol |

| Appearance | White to off-white amorphous powder (lyophilized)[2] | White to off-white amorphous powder (lyophilized)[2] |

| Form | Typically supplied as a free base or trifluoroacetate salt. | Commonly available as the acetate salt.[3] |

Table 2: Solubility Data for Degarelix (Acetate)

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 30 mg/mL | [4][5] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [4][5] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | [4][5] |

| Water | 5 mg/mL (requires sonication, warming, and heating to 60°C) | [6] |

| Ethanol | 0.25 mg/mL | [4][5] |

Table 3: Stability Profile of Degarelix

| Condition | Stability | Reference |

| Solid State (Lyophilized Powder) | Stable for at least 24 months at 25°C/60% RH. Recommended storage at -20°C for long-term stability (≥4 years). | [4][7] |

| Reconstituted Aqueous Solution | Should be used within one hour of reconstitution at ambient temperature. Prone to forming a non-resuspendable turbid solution and eventually a viscous gel upon standing. | [7] |

| Photostability | Photostable when subjected to ICH photostability studies. | [7] |

Note: Stability studies specific to this compound are not widely published. The stability profile of Degarelix is expected to be very similar.

Mechanism of Action: GnRH Receptor Antagonism

Degarelix functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR) located on the gonadotroph cells in the anterior pituitary gland.[2][8][9] By binding to these receptors, Degarelix blocks the action of endogenous GnRH.[9] This inhibition leads to a rapid and profound reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9] The subsequent decrease in LH levels results in a rapid and sustained suppression of testosterone production in males.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Degarelix Acetate | C84H107ClN18O18 | CID 16186010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Degarelix - Wikipedia [en.wikipedia.org]

Navigating the Stability and Storage of Degarelix-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide primarily focuses on the stability and storage of Degarelix. Specific stability data for its deuterated analogue, Degarelix-d7, is not extensively available in public literature. The information presented herein for Degarelix is intended to serve as a close scientific proxy for this compound, given the structural similarity. However, it is imperative for researchers to conduct specific stability studies for this compound to establish its unique stability profile.

Introduction

Degarelix is a potent and selective gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer. By blocking the GnRH receptor in the pituitary gland, Degarelix rapidly reduces the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing testosterone production.[1][2] this compound, a deuterated variant of Degarelix, is often utilized as an internal standard in pharmacokinetic and metabolic studies due to its similar chemical properties and distinct mass. Understanding the stability and appropriate storage conditions of this compound is paramount for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the known stability profile of Degarelix, its degradation pathways, recommended storage conditions, and the analytical methodologies employed for its stability assessment.

Physicochemical Properties and Stability Profile

The stability of peptide-based pharmaceuticals like Degarelix and its deuterated analogues is influenced by various environmental factors, including temperature, humidity, light, and pH. While specific quantitative stability data for this compound is limited, studies on Degarelix provide valuable insights into its stability characteristics.

Stability in Biological Matrices

Degarelix has been shown to undergo degradation in various biological environments. In human plasma and human serum albumin solutions, Degarelix can convert into a hydantoin isomer.[3] After 48 hours of incubation in human plasma at 37°C, up to 13% of a hydantoin isomer was formed, contributing to an overall degradation of 25-28% of the initial peptide amount.[3] However, no formation of the hydantoin isomer was observed when incubated in human plasma at 5°C.[3]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5][6][7] Such studies for a decapeptide analogue of Degarelix have been conducted under stress conditions including acid, base, oxidation, heat, and photolysis.[8]

The following table summarizes the stability of Degarelix in the presence of different bases in a DMF solution at room temperature for 24 hours.

| Base (10% in DMF) | Purity of Degarelix after 24h (%) |

| Piperidine | 98.5 |

| Tetramethylguanidine (TMG) | 99.1 |

| 1,2,2,6,6-pentamethylpiperidine (TBA) | 99.3 |

| N,N-diisopropylethylamine (DEAPA) | 99.5 |

Data adapted from a study on the stability of Degarelix towards hydantoin rearrangement in the presence of bases.[9]

Degradation Pathways

The primary degradation pathways for Degarelix involve peptide hydrolysis and isomerization. The main degradation products identified are truncated peptide fragments and a hydantoin isomer.[3][8] The formation of the hydantoin isomer, 5-Aph(Hyd)-degarelix, is a significant degradation pathway in biological matrices.[3]

Recommended Storage Conditions

Based on the information available for the pharmaceutical formulation of Degarelix (Firmagon®), the following storage conditions are recommended. Researchers handling this compound should consider these as a starting point, with the understanding that specific stability testing is crucial.

| Formulation | Storage Temperature | Additional Notes |

| Degarelix Powder for Injection | Store at 25°C (excursions permitted to 15-30°C) | Store in the original container until use. |

| Reconstituted Solution | Use immediately after reconstitution. | Chemical and physical in-use stability has been demonstrated for 2 hours at 25°C. |

It is crucial to refer to the manufacturer's certificate of analysis for specific storage recommendations for this compound.

Experimental Protocols

Stability-Indicating HPLC Method

A robust stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique used.[8]

Analytical Method Example:

-

Instrument: Agilent 1260 or equivalent

-

Column: Phenomenex Gemini NX-C18, 150 x 4.6 mm, 3.0 µm

-

Column Temperature: 25°C

-

Mobile Phase: 10 mM NH4OAc (pH 9.5)/ACN 6:4 (Isocratic elution)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 245 nm

-

Run Time: 20 min

This is an example method and may require optimization for the specific analysis of this compound and its unique degradation products.[3]

Forced Degradation Study Protocol

The following is a general protocol for conducting forced degradation studies, which should be adapted for this compound. The goal is to achieve 5-20% degradation of the drug substance.[5][7]

-

Acid Hydrolysis: Treat this compound solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat this compound solution with 0.1 N NaOH at room temperature for 1 hour.

-

Oxidative Degradation: Treat this compound solution with 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to 105°C for 24 hours.

-

Photolytic Degradation: Expose this compound solution to UV light (254 nm) and fluorescent light for a specified duration.

Samples from each stress condition should be analyzed by a validated stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

Degarelix Mechanism of Action: GnRH Receptor Antagonism

Degarelix acts as a competitive antagonist at the Gonadotropin-Releasing Hormone (GnRH) receptors in the anterior pituitary gland.[1][2][10][11] This direct blockade prevents the binding of endogenous GnRH, thereby inhibiting the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2][10] The subsequent reduction in LH levels leads to a rapid and sustained suppression of testosterone production in the testes.[10][11]

Caption: Degarelix blocks the GnRH receptor, inhibiting testosterone production.

GnRH Receptor Signaling Pathway

Upon binding of GnRH to its G-protein coupled receptor (GPCR), a signaling cascade is initiated, primarily through the Gαq/11 subunit.[12] This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12] These events ultimately lead to the synthesis and release of LH and FSH.

Caption: Simplified GnRH receptor signaling cascade leading to hormone release.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of a compound like this compound involves subjecting the compound to various stress conditions and then analyzing the resulting samples using a stability-indicating analytical method.

Caption: General workflow for conducting forced degradation and stability studies.

Conclusion

The stability and proper storage of this compound are critical for its effective use in research and development. While specific data for the deuterated analogue is scarce, the extensive information available for Degarelix provides a robust framework for handling and stability assessment. Key considerations include protection from elevated temperatures and potential degradation in biological matrices. The implementation of rigorous stability-indicating analytical methods and comprehensive forced degradation studies are essential for ensuring the integrity of this compound and the validity of the data it generates. Further studies are warranted to delineate the specific stability profile of this compound under a comprehensive range of storage and stress conditions.

References

- 1. Degarelix for treating advanced hormone‐sensitive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. sgs.com [sgs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Degarelix Acetate? [synapse.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Isotopic Labeling of Degarelix: A Technical Guide for Researchers

An In-depth Guide on the Synthesis, Analysis, and Significance of Isotopically Labeled Degarelix for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the isotopic labeling of Degarelix, a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of advanced prostate cancer. This document details the significance of isotopic labeling, provides experimental protocols for the synthesis of labeled Degarelix, presents quantitative data in structured tables, and visualizes key pathways and workflows using diagrams.

Significance of Isotopic Labeling of Degarelix

Isotopic labeling is a critical technique in drug development and biomedical research that involves the replacement of one or more atoms of a molecule with their isotopes.[1] For a peptide therapeutic like Degarelix, this process offers several key advantages:

-

Internal Standards in Bioanalysis: Isotopically labeled Degarelix, particularly deuterated forms, serves as an ideal internal standard for quantitative bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS).[2][3] Since its physicochemical properties are nearly identical to the unlabeled drug, it co-elutes and experiences similar matrix effects, allowing for highly accurate quantification in complex biological matrices like plasma.

-

Pharmacokinetic and Metabolism Studies: Labeled Degarelix enables precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] By using mass spectrometry to differentiate between the labeled drug and its unlabeled counterparts or metabolites, researchers can gain a deeper understanding of its metabolic fate. Deuteration at sites of metabolism can slow down metabolic clearance, a phenomenon known as the kinetic isotope effect, potentially leading to an improved pharmacokinetic profile with a longer half-life.[4][6][7]

-

Mechanism of Action Studies: While not as common for antagonist drugs, isotopic labeling, particularly with NMR-active isotopes like ¹³C and ¹⁵N, can be used to study the drug-receptor interactions and conformational changes upon binding.

Degarelix Signaling Pathway

Degarelix functions as a competitive antagonist of the gonadotropin-releasing hormone receptor (GnRHR) in the pituitary gland. By blocking the binding of endogenous GnRH, Degarelix rapidly and directly suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This reduction in gonadotropins leads to a profound decrease in testosterone production in the testes, which is the primary therapeutic goal in hormone-sensitive prostate cancer.[8][9][10]

The downstream signaling cascade initiated by GnRH binding to its G-protein coupled receptor (GPCR) primarily involves the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), which in turn activates the mitogen-activated protein kinase (MAPK) cascade. Degarelix blocks these downstream signaling events by preventing the initial binding of GnRH.

Experimental Protocols for Isotopic Labeling of Degarelix

The synthesis of isotopically labeled Degarelix can be achieved through various methods, primarily involving the incorporation of labeled amino acids during solid-phase peptide synthesis (SPPS) or through post-synthetic modification.

Synthesis of Deuterium-Labeled Degarelix

A reported method for the synthesis of deuterium-labeled Degarelix acetate involves a 13-step synthesis starting from a deuterated precursor.[2] The key step is the deuteration of 2-amino-3-(naphthalen-2-yl)propanoic acid using D₂O/D₃PO₄ as the deuterium source. This labeled amino acid is then incorporated into the full Degarelix peptide sequence using standard solid-phase peptide synthesis techniques. The overall yield reported for this multi-step synthesis is 14%.[2]

Note: The following is a representative protocol for the Fmoc-based solid-phase synthesis of a decapeptide like Degarelix, which would be adapted for the inclusion of a labeled amino acid.

Representative Protocol for ¹³C or ¹⁵N-Labeled Degarelix via Fmoc SPPS

This protocol outlines a general procedure for the manual solid-phase synthesis of a decapeptide like Degarelix, incorporating a ¹³C or ¹⁵N-labeled amino acid at a specific position.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including the desired ¹³C or ¹⁵N-labeled Fmoc-amino acid)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.

-

Add DIEA (8 equivalents) and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the Degarelix sequence, using the desired ¹³C or ¹⁵N-labeled Fmoc-amino acid at the appropriate position.

-

N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride and DIEA in DMF and agitate for 30 minutes.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final labeled Degarelix as a white powder.

-

Data Presentation

Quantitative data is essential for understanding the properties and behavior of isotopically labeled Degarelix.

Pharmacokinetic Parameters of Unlabeled Degarelix

The following table summarizes the key pharmacokinetic parameters of unlabeled Degarelix administered subcutaneously to patients with prostate cancer.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~2 days | [11] |

| Terminal Half-Life (t½) | ~53 days | [12] |

| Apparent Volume of Distribution (Vd/F) | >1000 L | [11] |

| Clearance (CL/F) | ~9 L/hr | [12] |

| Protein Binding | ~90% | [12] |

Expected Impact of Deuteration on Degarelix Pharmacokinetics

The replacement of hydrogen with deuterium at a site of metabolic cleavage can lead to a slower rate of metabolism due to the kinetic isotope effect. This can potentially alter the pharmacokinetic profile of Degarelix.

| Parameter | Expected Change with Deuteration | Rationale |

| Metabolic Clearance | Decrease | The C-D bond is stronger than the C-H bond, leading to a slower rate of enzymatic cleavage.[4] |

| Half-Life (t½) | Increase | A decrease in metabolic clearance will result in a longer elimination half-life.[4] |

| Area Under the Curve (AUC) | Increase | Slower clearance leads to greater overall drug exposure.[6] |

| Maximum Concentration (Cmax) | May Increase or Remain Unchanged | This depends on the balance between absorption and the altered elimination rate. |

Mass Spectrometry Fragmentation of Unlabeled Degarelix

Understanding the fragmentation pattern of unlabeled Degarelix is crucial for the characterization of its isotopically labeled analogues. The product ion spectrum of Degarelix reveals characteristic b- and y-ions resulting from the cleavage of peptide bonds.[13]

| Ion Type | m/z | Corresponding Fragment |

| Immonium Ion | 121.1 | 3Pal |

| Immonium Ion | 154.1 | 4Cpa |

| Immonium Ion | 170.1 | Nal |

| y-ion series | Variable | C-terminal fragments |

| b-ion series | Variable | N-terminal fragments |

Note: A detailed list of all b and y ions is extensive and can be found in specialized mass spectrometry literature.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and isotopic incorporation of labeled Degarelix.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is used for the purification and purity assessment of the synthesized peptide. A typical system would involve a C18 column with a gradient elution of water and acetonitrile containing an ion-pairing agent like TFA.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the molecular weight of the labeled peptide and to determine the degree of isotopic incorporation. Tandem mass spectrometry (MS/MS) is used to confirm the peptide sequence and the specific location of the isotopic label by analyzing the fragmentation pattern.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall structure of the peptide. For ¹³C and ¹⁵N labeled peptides, ¹³C and ¹⁵N NMR, or more advanced 2D heteronuclear correlation experiments (like ¹H-¹⁵N HSQC), are used to confirm the position of the label and to study the structure and dynamics of the peptide.

Conclusion

The isotopic labeling of Degarelix provides a powerful tool for researchers and drug developers. Deuterated Degarelix is an invaluable internal standard for accurate bioanalysis, a critical component of clinical trials and pharmacokinetic studies. Furthermore, isotopic labeling with deuterium, ¹³C, or ¹⁵N can provide deeper insights into the metabolism, drug-receptor interactions, and overall disposition of this important therapeutic peptide. The synthetic and analytical methods outlined in this guide provide a framework for the preparation and characterization of isotopically labeled Degarelix, facilitating further research and development in the field of prostate cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. lifetein.com [lifetein.com]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. The Utility of Hydrogen/Deuterium Exchange Mass Spectrometry in Biopharmaceutical Comparability Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Shift of Degarelix-d7 versus Degarelix

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass shift between Degarelix and its deuterated analog, Degarelix-d7. This information is critical for the development and validation of bioanalytical methods, particularly for pharmacokinetic and therapeutic drug monitoring studies where this compound is employed as an internal standard.

Introduction to Degarelix and its Deuterated Analog

Degarelix is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] It is utilized in the treatment of advanced, hormone-dependent prostate cancer by reversibly binding to GnRH receptors in the pituitary gland, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3][4] This action leads to a rapid reduction in testosterone levels without the initial surge associated with GnRH agonists.[4][5]

This compound is a stable isotope-labeled version of Degarelix, where seven hydrogen atoms have been replaced by deuterium.[2][6] This substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry.[6][7] Since it is chemically and structurally similar to Degarelix, it co-elutes during chromatography and exhibits similar ionization efficiency, but is distinguishable by its higher mass.[6]

Understanding the Mass Shift: A Quantitative Analysis

The mass shift between Degarelix and this compound is a direct result of the replacement of seven protons and seven neutrons (in the form of deuterium) for seven protons (in the form of hydrogen).

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Degarelix | C₈₂H₁₀₃ClN₁₈O₁₆ | 1632.3 | 1631.74 |

| This compound | C₈₂H₉₆D₇ClN₁₈O₁₆ | 1639.3 | 1638.78 |

| Mass Shift | ~7.0 | ~7.04 |

Data sourced from PubChem and commercial suppliers.[2][3][6][][9][10]

The nominal mass shift is 7 atomic mass units (amu). The precise mass shift, considering the exact masses of the isotopes, is approximately 7.04 amu. This difference is readily detectable by modern mass spectrometers.

Experimental Protocols for Mass Spectrometric Analysis

The quantification of Degarelix in biological matrices is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on common practices for peptide quantification.

3.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Spiking with Internal Standard: Add a known concentration of this compound solution to each plasma sample.

-

Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile.

-

Solid-Phase Extraction:

-

Condition an SPE plate (e.g., C8 or C18) with methanol followed by water.

-

Load the pre-treated plasma sample onto the SPE plate.

-

Wash the plate with a low-organic solvent mixture (e.g., 10% acetonitrile in water) to remove interferences.

-

Elute Degarelix and this compound with a high-organic solvent mixture (e.g., acetonitrile with 0.1% formic acid).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

3.2. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column, such as a C18, is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed to separate Degarelix from other plasma components.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification.

-

MRM Transition for Degarelix: The precursor ion (m/z) is selected and fragmented to produce a specific product ion. A common precursor ion for Degarelix is [M+2H]²⁺ at m/z 816.4.[11]

-

MRM Transition for this compound: A similar transition is monitored for the deuterated internal standard, with the precursor ion shifted by approximately +3.5 m/z (for the doubly charged ion).

-

-

Data Analysis: The peak area ratio of Degarelix to this compound is used to construct a calibration curve and quantify the concentration of Degarelix in unknown samples.

-

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow for Degarelix Quantification

Caption: Workflow for the quantification of Degarelix in plasma using LC-MS/MS.

4.2. Degarelix Signaling Pathway

Degarelix acts as a GnRH antagonist, blocking the signaling cascade that leads to testosterone production.

Caption: Mechanism of action of Degarelix as a GnRH antagonist.

Conclusion

The well-defined mass shift between Degarelix and this compound allows for the latter's effective use as an internal standard in sensitive and specific bioanalytical methods. Understanding the principles of this mass shift and the associated experimental protocols is fundamental for researchers and scientists in the field of drug development and analysis. The provided workflows and diagrams offer a clear visual representation of these complex processes.

References

- 1. In Search of the Molecular Mechanisms Mediating the Inhibitory Effect of the GnRH Antagonist Degarelix on Human Prostate Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. caymanchem.com [caymanchem.com]

- 9. Firmagon (Degarelix for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Redirecting [linkinghub.elsevier.com]

Commercially Available Sources and Technical Applications of Degarelix-d7: A Guide for Researchers

For researchers, scientists, and drug development professionals, the use of isotopically labeled internal standards is crucial for achieving accurate and reliable quantification of analytes in complex biological matrices. This technical guide provides an in-depth overview of the commercially available sources of Degarelix-d7, a deuterated analog of the gonadotropin-releasing hormone (GnRH) antagonist Degarelix. Furthermore, it outlines a representative experimental protocol for its application in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the associated workflow.

Commercial Sources of this compound

This compound is available from several specialized chemical suppliers. While purity and isotopic enrichment are consistently high, available unit sizes and catalog numbers vary by vendor. The following table summarizes the offerings from prominent suppliers for easy comparison.

| Supplier | Product Name | Catalog Number | Molecular Formula | Available Unit Sizes | Purity | Isotopic Enrichment |

| Clinivex | This compound Trifluoroacetate | RCLSTLD188002 | C82H96D7ClN18O16 · C2HF3O2 | 10mg, 50mg, 100mg | >98% (Typical) | Not explicitly stated |

| MedchemExpress | This compound (FE 200486-d7 free base) | HY-16168AS | C82H96D7ClN18O16 | 1mg, 5mg, 10mg | 99.55% | Not explicitly stated |

| Simson Pharma Limited | This compound | D1310003 | C82H96D7ClN18O16 | Custom Synthesis | Certificate of Analysis provided | Not explicitly stated |

Note: Purity and isotopic enrichment are often lot-specific. It is recommended to consult the Certificate of Analysis (CoA) provided by the supplier for precise data.

Application of this compound as an Internal Standard in LC-MS/MS Bioanalysis

This compound is an ideal internal standard for the quantification of Degarelix in biological samples such as plasma. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and chromatographic behavior. The mass difference introduced by the seven deuterium atoms allows for distinct detection by the mass spectrometer, enabling accurate correction for sample processing variability and matrix effects.

Experimental Protocol: Quantification of Degarelix in Human Plasma

This protocol provides a representative methodology for the analysis of Degarelix in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 10% B

-

1-5 min: 10% to 90% B

-

5-6 min: 90% B

-

6-6.1 min: 90% to 10% B

-

6.1-8 min: 10% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

3. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Degarelix: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined by direct infusion and optimization)

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (precursor ion will be approximately +7 Da compared to unlabeled Degarelix; product ion may or may not shift depending on the fragmentation pattern)

-

-

Key Parameters: Dwell time, collision energy, and declustering potential should be optimized for maximum signal intensity for each transition.

4. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (Degarelix) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentration of Degarelix in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Workflow for Bioanalytical Quantification using a Deuterated Internal Standard

Signaling Pathway of Degarelix

Degarelix functions as a direct antagonist to the gonadotropin-releasing hormone receptor (GnRHR) in the pituitary gland. By blocking this receptor, Degarelix prevents the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of testosterone in the testes.

Degarelix-d7 safety data sheet and handling precautions

An In-depth Technical Guide to the Safety and Handling of Degarelix-d7

Introduction

This compound is a deuterium-labeled version of Degarelix, a synthetic peptide antagonist of the gonadotropin-releasing hormone receptor (GnRHR).[1] In drug development and research, stable isotope-labeled compounds like this compound are primarily used as internal standards for quantitative analysis in mass spectrometry-based assays.[1] Given its structural similarity to the active pharmaceutical ingredient Degarelix, a thorough understanding of its safety profile and handling requirements is paramount for laboratory personnel.

Compound Identification and Physical Properties

Quantitative data for Degarelix and its derivatives have been compiled for reference.

| Identifier | Degarelix [2] | Degarelix Acetate [3] | This compound Trifluoroacetate [4] |

| Molecular Formula | C82H103ClN18O16 | C84H107ClN18O18 | C82H96D7ClN18O16 • C2HF3O2 |

| Molecular Weight | 1632.3 g/mol | 1692.3 g/mol | 1639.33 g/mol (+ 114.02 g/mol ) |

| CAS Number | 214766-78-6 | 934016-19-0 | Not available |

| Appearance | White to off-white powder[5] | Not available | Not available |

| Solubility | Highly soluble in water[5] | Not available | Not available |

Hazard Identification and Safety Precautions

The following hazard information is based on safety data sheets for Degarelix and Degarelix acetate.[6][7]

GHS Classification

-

Reproductive Toxicity (Category 1A/1B): May damage fertility or the unborn child.[6]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[7]

Precautionary Measures

A summary of key precautionary statements is provided below.

| Category | Precautionary Statement |

| Prevention | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust/fume/gas/mist/vapors/spray.[7] Wash hands thoroughly after handling.[7] Do not eat, drink or smoke when using this product.[7] Use only outdoors or in a well-ventilated area.[7] Wear protective gloves, protective clothing, eye protection, and face protection.[7] |

| Response | IF exposed or concerned: Get medical advice/attention. IF ON SKIN: Wash with plenty of soap and water.[7] IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Storage | Store locked up. Store in a well-ventilated place. Keep container tightly closed.[7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols and Handling Procedures

While specific experimental protocols for this compound are not available, the handling and reconstitution procedures for the clinical formulation of Degarelix (Firmagon®) provide a robust framework for safe laboratory handling.[8][9]

Personal Protective Equipment (PPE)

-

Gloves: Impervious gloves (e.g., nitrile) should be worn at all times when handling the compound or its solutions.[8][9]

-

Lab Coat: A standard lab coat should be worn to protect from skin contact.

-

Eye Protection: Safety glasses or goggles are required to prevent eye contact.[7]

Reconstitution Protocol (Adapted for Laboratory Use)

-

Preparation: Work in a designated area, such as a chemical fume hood or a well-ventilated space.[7]

-

Vial Preparation: If the compound is in a vial, wipe the rubber stopper with an alcohol pad.[8]

-

Solvent Addition: Slowly add the required volume of the appropriate solvent (e.g., Sterile Water for Injection, USP) to the vial.[8]

-

Dissolution: Swirl the vial gently until the liquid is clear with no visible particles. Do not shake , as this can cause foaming or aggregation.[8][9]

-

Usage: The reconstituted solution should be used promptly. For the clinical product, administration is required within 2 hours.[9] Stability in other solvents or conditions should be experimentally determined.

Caption: Workflow for the safe handling and reconstitution of this compound.

Toxicological Information

Toxicological data is derived from studies on Degarelix. The primary health hazard is reproductive toxicity.

| Toxicity Type | Finding | Reference |

| Reproductive Toxicity | May damage fertility. In animal studies (rats and rabbits), Degarelix caused increased post-implantation loss, embryo/fetal lethality, and abortion at doses well below the clinical loading dose. | [6][10][11] |

| Carcinogenicity | No ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. | |

| Acute Toxicity | Harmful if swallowed. No irritant effect on the skin or eyes was noted in one SDS, while another listed it as a skin and eye irritant. No sensitizing effects are known. | [6][7] |

| Adverse Reactions (Clinical) | The most common adverse reactions in humans include injection site reactions (pain, erythema, swelling), hot flashes, increased weight, and fatigue. | [2][10] |

Stability and Reactivity

-

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

-

Conditions to Avoid: Incompatible materials and strong oxidants.[12]

-

Hazardous Decomposition Products: Under fire conditions, nitrogen oxides, carbon monoxide, and other irritating and toxic fumes may be generated.[12]

-

Solution Stability: The reconstituted clinical formulation of Degarelix is stable for only a few hours and may form a gel upon standing at room temperature.[5] A study on Degarelix stability in human plasma at 37°C showed degradation over time.[13] Stability in analytical solvents should be confirmed.

Emergency Procedures

The following diagram outlines the logical flow for responding to an exposure event based on SDS guidelines.

Caption: Emergency response workflow for this compound exposure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Degarelix | C82H103ClN18O16 | CID 16136245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Degarelix Acetate | C84H107ClN18O18 | CID 16186010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. theclinivex.com [theclinivex.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. firmagon.com [firmagon.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 13. Investigation of the GnRH antagonist degarelix isomerization in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies Using Degarelix and its Deuterated Analog, Degarelix-d7, in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation for preclinical exploratory studies involving the gonadotropin-releasing hormone (GnRH) antagonist, Degarelix. This document focuses on the use of its deuterated analog, Degarelix-d7, as a critical tool for accurate quantification in pharmacokinetic and metabolic studies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret preclinical investigations of Degarelix.

Introduction to Degarelix and the Role of this compound

Degarelix is a third-generation GnRH receptor antagonist used in the treatment of advanced prostate cancer.[1][2][3] It acts by directly and competitively blocking GnRH receptors in the pituitary gland, leading to a rapid and sustained suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone.[1][4][5] This mechanism of action avoids the initial testosterone surge seen with GnRH agonists.[1][2]

In preclinical research, understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of Degarelix is crucial for predicting its safety and efficacy in humans. This compound, a stable isotope-labeled version of Degarelix, is not used as a therapeutic agent but serves as an indispensable internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Degarelix in biological matrices.[6] The use of a deuterated internal standard is best practice as it closely mimics the chemical and physical properties of the analyte (Degarelix), correcting for variations during sample preparation and analysis.

Quantitative Data from Preclinical Studies of Degarelix

The following tables summarize key quantitative data from various preclinical studies of Degarelix. These data provide a baseline for designing new exploratory studies.

Table 1: Pharmacokinetic Parameters of Degarelix in Preclinical Models

| Species | Dose | Route of Administration | Cmax (ng/mL) | Tmax (h) | Terminal Half-life | Reference |

| Rat | 0.2 mg/kg | Subcutaneous | - | 1-2 | - | [7] |

| 1 mg/kg | Subcutaneous | - | - | - | [8] | |

| 2 mg/kg | Subcutaneous | - | - | Apparent ~67h | [9][10] | |

| Dog | 0.25-1.5 mg/kg | Subcutaneous | ~31 | ~3.7 | ~11 days (slow absorption) | [11] |

| 0.25-1.5 mg/kg | Intramuscular | ~64 | ~2.0 | ~11 days (slow absorption) | [11] | |

| Monkey | - | Subcutaneous | - | 1-2 | - | [7] |

Note: Pharmacokinetic parameters can vary significantly based on the formulation and concentration of the dosing solution.[11]

Table 2: Pharmacodynamic Effects of Degarelix in Preclinical Models

| Species | Model | Dose | Effect | Duration of Effect | Reference |

| Rat | Healthy | 12.5 µg/kg (s.c.) | Significant LH suppression | 1 day | [10] |

| Healthy | 50 µg/kg (s.c.) | Significant LH suppression | 2 days | [10] | |

| Healthy | 200 µg/kg (s.c.) | Significant LH suppression | 7 days | [10] | |

| Dunning R-3327H Prostate Tumor | 1 mg/kg (s.c., monthly) | Sustained inhibition of tumor growth comparable to surgical castration | 12 months | [8] | |

| Mouse | Healthy | 0.1 µ g/mouse (high dose) for 28 days | Suppressed expression of steroidogenesis-related genes (StAR, P450scc, 17βHSD) | - | [12] |

Table 3: In Vitro Binding Affinity of Degarelix

| Assay | Cell Line | Parameter | Value | Reference |

| Radioligand Binding | COS-I cells expressing human GnRH receptors | Ki | 1.68 ± 0.12 nM | [1] |

| GnRH Receptor Binding | Human GnRH receptor | IC50 | 3 nM | [9][13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical studies. The following protocols outline key experiments for evaluating Degarelix, incorporating the use of this compound as an internal standard.

Protocol for Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Degarelix in rats following subcutaneous administration.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Degarelix

-

Sterile vehicle for injection (e.g., 5% mannitol)

-

This compound (for use as an internal standard)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (e.g., with K2EDTA)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system

Procedure:

-

Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the study.

-

Dosing: Prepare a sterile solution of Degarelix in the vehicle at the desired concentration. Administer a single subcutaneous injection of Degarelix at a specified dose (e.g., 1 mg/kg).

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 168, and 336 hours post-dose).

-

Plasma Preparation: Immediately place blood samples into tubes containing anticoagulant. Centrifuge the samples at 4°C to separate plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis (LC-MS/MS):

-

Sample Preparation: Thaw plasma samples. To a known volume of plasma (e.g., 50 µL), add a solution containing a known concentration of this compound as the internal standard. Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.

-

LC Separation: Transfer the supernatant to an autosampler vial and inject a portion onto a suitable C18 column for chromatographic separation.

-

MS/MS Detection: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor for specific precursor-to-product ion transitions for both Degarelix and this compound.

-

Quantification: Construct a calibration curve using standards of known Degarelix concentrations spiked into blank plasma and prepared with the same internal standard procedure. Calculate the concentration of Degarelix in the study samples by comparing the peak area ratio of Degarelix to this compound against the calibration curve.

-

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), and terminal half-life.

Protocol for Pharmacodynamic Study in a Xenograft Mouse Model of Prostate Cancer

Objective: To evaluate the efficacy of Degarelix in suppressing tumor growth and testosterone levels in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., male nude mice)

-

Prostate cancer cell line (e.g., LNCaP, VCaP)[14]

-

Matrigel

-

Degarelix

-

Vehicle for injection

-

Calipers

-

Anesthesia

-

Equipment for blood collection and testosterone measurement (e.g., ELISA kit)

Procedure:

-

Tumor Implantation: Subcutaneously implant prostate cancer cells mixed with Matrigel into the flanks of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be estimated using the formula: (length × width²)/2.[8]

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer Degarelix via subcutaneous injection at the desired dose and schedule (e.g., once weekly or as a depot formulation). The control group should receive vehicle injections.

-

Data Collection:

-

Measure tumor volumes and body weights regularly throughout the study.

-

At specified time points (including a terminal time point), collect blood samples for testosterone analysis.

-

-

Hormone Analysis: Measure plasma testosterone levels using a validated method such as an ELISA or LC-MS/MS.

-

Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, gene expression).

-

Statistical Analysis: Compare tumor growth rates and testosterone levels between the Degarelix-treated and control groups using appropriate statistical tests.

Visualizations: Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

Caption: GnRH receptor signaling pathway and the antagonistic action of Degarelix.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for a preclinical pharmacokinetic study of Degarelix.

Logical Relationship in Degarelix Pharmacodynamics

Caption: The pharmacodynamic cascade of Degarelix in prostate cancer models.

Conclusion

Preclinical exploratory studies are fundamental to understanding the therapeutic potential of drugs like Degarelix. This guide outlines the critical role of the deuterated analog, this compound, in ensuring accurate bioanalytical results, presents key quantitative data from existing literature, and provides detailed experimental protocols and visualizations to aid in the design and execution of future research. By leveraging these methodologies, researchers can generate robust and reliable data to advance the development of novel cancer therapies.

References

- 1. Evaluation of degarelix in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update on the use of degarelix in the treatment of advanced hormone-dependent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degarelix for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolite profiles of degarelix, a new gonadotropin-releasing hormone receptor antagonist, in rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. The dosing solution influence on the pharmacokinetics of degarelix, a new GnRH antagonist, after s.c. administration to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Elucidation of the mechanism of suppressed steroidogenesis during androgen deprivation therapy of prostate cancer patients using a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Preclinical efficacy of growth hormone-releasing hormone antagonists for androgen-dependent and castration-resistant human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Degarelix in Human Plasma using Degarelix-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Degarelix in human plasma using a stable isotope-labeled internal standard, Degarelix-d7, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development. The protocol outlines a robust solid-phase extraction (SPE) procedure for sample preparation, followed by rapid and selective chromatographic separation and sensitive detection using multiple reaction monitoring (MRM).

Introduction

Degarelix is a synthetic decapeptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, primarily used in the treatment of advanced prostate cancer.[1] Accurate quantification of Degarelix in biological matrices is essential for understanding its pharmacokinetics and ensuring optimal therapeutic outcomes. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[2] This document provides a comprehensive protocol for the bioanalysis of Degarelix in human plasma.

Signaling Pathway of Degarelix

Degarelix functions by competitively binding to and blocking GnRH receptors in the pituitary gland. This action inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of testosterone in the testes. The reduction in testosterone levels is the primary mechanism through which Degarelix exerts its therapeutic effect in hormone-sensitive prostate cancer.

Caption: Mechanism of action of Degarelix.

Experimental Workflow

The overall workflow for the quantification of Degarelix in human plasma involves sample preparation using solid-phase extraction, followed by analysis with LC-MS/MS.

Caption: Bioanalytical workflow for Degarelix quantification.

Materials and Reagents

-

Degarelix analytical standard: Purity ≥98%

-

This compound internal standard: Axios Research (Catalogue #: AR-D06692) or MedChemExpress (Cat. No.: HY-16168AS)[3][4]

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges: Isolute C8 (or equivalent)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare stock solutions of Degarelix and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Degarelix primary stock solution with 50:50 acetonitrile:water to prepare working standards for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve ranging from 0.5 to 100 ng/mL.[1] Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-treatment: To 200 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL this compound) and vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex.

-

SPE Cartridge Conditioning: Condition the Isolute C8 SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% acetonitrile in water.

-

Elution: Elute the analytes with 1 mL of 0.5% formic acid in acetonitrile.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A (see LC conditions below) and transfer to an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions

-

LC System: Perkin Elmer Series 200 HPLC system or equivalent[1]

-

Column: Zorbax Eclipse XDB, 50 × 2.1 mm, 5 µm[1]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

Time (min) %B 0.0 20 2.5 80 2.6 20 | 4.0 | 20 |

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS) Conditions

-

MS System: Applied Biosystems/MDS PE Sciex API 4000 Series triple quadrupole MS/MS system or equivalent[1]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Degarelix | 816.4 (M+2H)²⁺ | 170.1 | 150 |